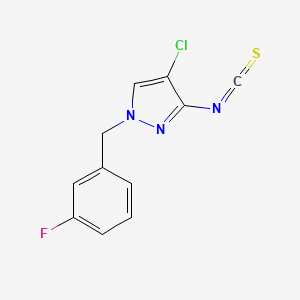
4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has also been found to possess antifungal and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes. Additionally, it has been found to decrease the levels of reactive oxygen species (ROS) in cancer cells, which play a crucial role in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole in lab experiments include its potent anticancer activity, ease of synthesis, and low toxicity. However, the limitations include its poor solubility in water and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole. These include developing more efficient synthesis methods, investigating its potential applications in combination with other anticancer drugs, and conducting further studies to understand its mechanism of action. Additionally, the compound can also be studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. It exhibits potent anticancer, antifungal, and antibacterial properties and has several biochemical and physiological effects. While the compound has its advantages and limitations, there are several future directions for research to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole involves the reaction of 3-fluoro-benzylamine with thionyl chloride to form 3-fluoro-benzyl chloride. This intermediate is then reacted with 4-chloropyrazole-3-thiol to form the desired compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
4-chloro-1-[(3-fluorophenyl)methyl]-3-isothiocyanatopyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN3S/c12-10-6-16(15-11(10)14-7-17)5-8-2-1-3-9(13)4-8/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKLXKCMVJZRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C(=N2)N=C=S)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2833965.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2833966.png)


![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2833969.png)
![Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate](/img/structure/B2833970.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2833973.png)
![3-(2-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2833974.png)